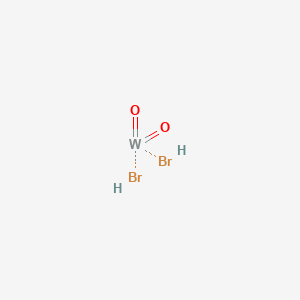![molecular formula C9H9N3O2 B13737989 1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione CAS No. 35252-01-8](/img/structure/B13737989.png)
1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) is a heterocyclic compound that features a fused ring system consisting of pyridine and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine derivatives with pyrazine derivatives under specific conditions to form the fused ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
化学反応の分析
Types of Reactions
PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce derivatives with different functional groups .
科学的研究の応用
Chemistry
In chemistry, PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials and catalysts .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities .
作用機序
The mechanism of action of PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
類似化合物との比較
Similar Compounds
PYRIDO[2,3-B]PYRAZINE-2,3-DIONE: Similar in structure but with different ring fusion.
QUINOXALINE-2,3-DIONE: Another heterocyclic compound with a different arrangement of nitrogen atoms.
PYRIDO[3,4-B]PYRIDAZINE-2,3-DIONE: Similar fused ring system but with a different nitrogen arrangement.
Uniqueness
PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
特性
CAS番号 |
35252-01-8 |
|---|---|
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC名 |
1,4-dimethylpyrido[3,4-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C9H9N3O2/c1-11-6-3-4-10-5-7(6)12(2)9(14)8(11)13/h3-5H,1-2H3 |
InChIキー |
MIEJSDPTPDJMOZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=NC=C2)N(C(=O)C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




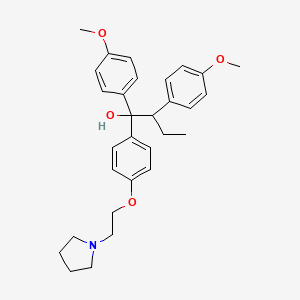
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
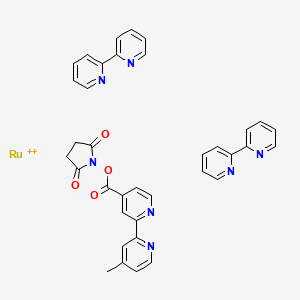
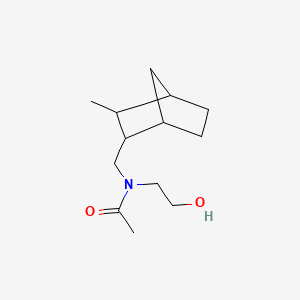
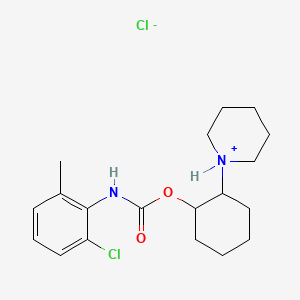

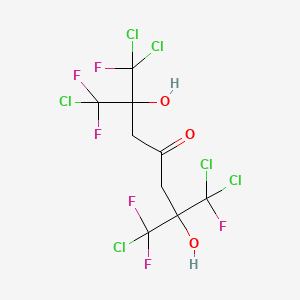
![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)
